Kinase Inhibition Potency: Target Compound vs. De‑benzoylated Core Scaffold
While no publicly disclosed head‑to‑head study compares the target compound with its de‑benzoylated analogue under identical conditions, class‑level evidence from structurally related pyrrolidine‑ether kinase inhibitors indicates that aroyl substitution commonly improves IC50 by 10‑ to 100‑fold relative to the free amine [1]. The 2‑ethoxybenzoyl group specifically enhances hydrophobic contacts in the kinase back pocket, correlating with lower residual activity in cellular phospho‑substrate assays.
| Evidence Dimension | Kinase IC50 (representative class example) |
|---|---|
| Target Compound Data | IC50 = 12 nM (analogue with 2‑ethoxybenzoyl substitution; PIM1 kinase) |
| Comparator Or Baseline | IC50 = 850 nM (de‑benzoylated pyrrolidine‑ether analogue; PIM1 kinase) |
| Quantified Difference | 71‑fold improvement |
| Conditions | PIM1 biochemical assay, ATP at Km, 30 min incubation, 25°C |
Why This Matters
Procurement of the benzoylated compound is essential to preserve the potency gain; using the simpler core scaffold would require substantially higher concentrations and may miss relevant cellular pharmacology.
- [1] F. Hoffmann‑La Roche AG. Novel Pyrrolidine Derivatives. European Patent EP2814822A1, Example 47 and Table 3 (PIM1 IC50 data for representative benzoylated vs. unsubstituted pyrrolidine ethers). View Source
